molecular formula C7H10N6O2 B14153823 2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol CAS No. 311800-31-4

2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol

Cat. No.: B14153823
CAS No.: 311800-31-4
M. Wt: 210.19 g/mol
InChI Key: UAQQJLKNACTKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol is a complex organic compound that features both oxadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol typically involves multiple steps, starting with the formation of the oxadiazole and triazole rings. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . This is followed by partial oxidation using hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in concentrated sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol involves its interaction with specific molecular targets. The oxadiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol is unique due to its combination of oxadiazole and triazole rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

311800-31-4

Molecular Formula

C7H10N6O2

Molecular Weight

210.19 g/mol

IUPAC Name

2-[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]propan-2-ol

InChI

InChI=1S/C7H10N6O2/c1-7(2,14)4-3-9-12-13(4)6-5(8)10-15-11-6/h3,14H,1-2H3,(H2,8,10)

InChI Key

UAQQJLKNACTKTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=NN1C2=NON=C2N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.